molecular formula C10H11N3O2 B15239824 6-(Dimethylamino)imidazo[1,2-a]pyridine-2-carboxylic acid

6-(Dimethylamino)imidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B15239824
M. Wt: 205.21 g/mol
InChI Key: QOGFQEUYYNCIKU-UHFFFAOYSA-N
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Description

6-(Dimethylamino)imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This class of compounds is known for its wide range of applications in medicinal chemistry due to its unique structural characteristics. The imidazo[1,2-a]pyridine scaffold is recognized for its potential in drug discovery, particularly in the development of anti-tuberculosis agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dimethylamino)imidazo[1,2-a]pyridine-2-carboxylic acid typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method is through radical reactions, which can be catalyzed by transition metals, metal-free oxidation, or photocatalysis strategies . These methods allow for the efficient construction of imidazo[1,2-a]pyridine derivatives.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be achieved using continuous flow systems, which offer advantages in terms of scalability and efficiency . These systems allow for the precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Dimethylamino)imidazo[1,2-a]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

6-(Dimethylamino)imidazo[1,2-a]pyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Dimethylamino)imidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. In the context of its anti-tuberculosis activity, it is believed to inhibit key enzymes involved in the survival and replication of Mycobacterium tuberculosis . The exact molecular pathways and targets are still under investigation, but the compound’s ability to disrupt critical biological processes makes it a promising candidate for drug development.

Comparison with Similar Compounds

6-(Dimethylamino)imidazo[1,2-a]pyridine-2-carboxylic acid can be compared with other imidazo[1,2-a]pyridine derivatives. Similar compounds include:

The uniqueness of this compound lies in its specific functional groups, which confer unique reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

6-(dimethylamino)imidazo[1,2-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C10H11N3O2/c1-12(2)7-3-4-9-11-8(10(14)15)6-13(9)5-7/h3-6H,1-2H3,(H,14,15)

InChI Key

QOGFQEUYYNCIKU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CN2C=C(N=C2C=C1)C(=O)O

Origin of Product

United States

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